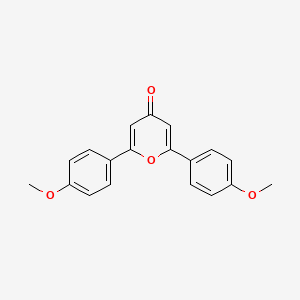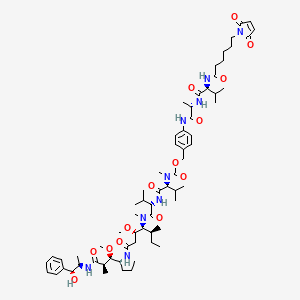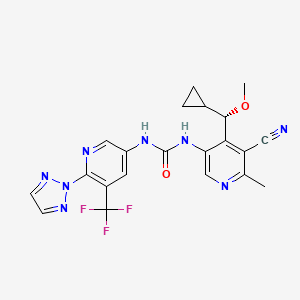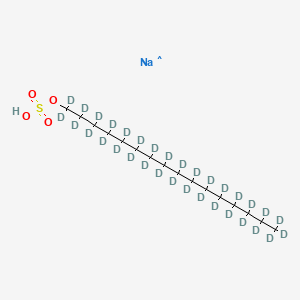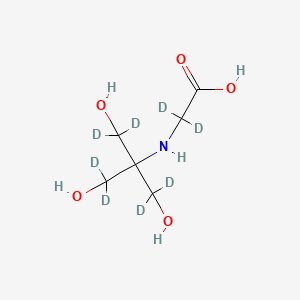
Tricine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricine-d8, also known as N-[tris(hydroxymethyl)methyl]glycine-d8, is a deuterium-labeled analog of Tricine. It is widely used in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine. The incorporation of deuterium atoms into the Tricine molecule enhances its stability and allows for precise quantitation in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricine-d8 involves the deuteration of Tricine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure complete deuteration and high purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Tricine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield deuterated oxides, while reduction may produce deuterated alcohols or amines. Substitution reactions can result in a wide range of deuterated derivatives.
Scientific Research Applications
Tricine-d8 has numerous applications in scientific research, including:
Chemistry: Used as a buffer in electrophoresis and chromatography due to its stable isotopic composition.
Biology: Employed in studies involving protein separation and analysis, particularly in mass spectrometry.
Medicine: Utilized in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
Mechanism of Action
The mechanism of action of Tricine-d8 is primarily related to its role as a buffer and stabilizing agent. The deuterium atoms in this compound provide enhanced stability and resistance to metabolic degradation. This makes it an ideal tracer in pharmacokinetic studies, allowing researchers to track the distribution and metabolism of drugs in the body. The molecular targets and pathways involved include interactions with enzymes and transport proteins that facilitate the movement and transformation of the compound within biological systems .
Comparison with Similar Compounds
Similar Compounds
Tricine: The non-deuterated form of Tricine, commonly used as a buffer in biochemical applications.
Glycine-d8: Another deuterium-labeled amino acid used in similar research applications.
Tris(hydroxymethyl)aminomethane-d8: A deuterated buffer compound with similar properties to Tricine-d8
Uniqueness of this compound
This compound stands out due to its specific isotopic labeling, which provides unique advantages in analytical and research applications. The deuterium atoms enhance the stability and allow for precise quantitation, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2,2-dideuterio-2-[[1,1,3,3-tetradeuterio-2-[dideuterio(hydroxy)methyl]-1,3-dihydroxypropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2 |
InChI Key |
SEQKRHFRPICQDD-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O |
Canonical SMILES |
C(C(=O)O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


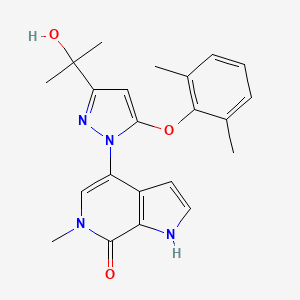
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

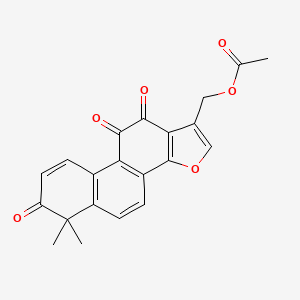
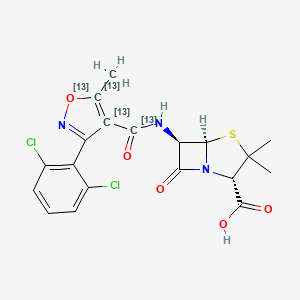
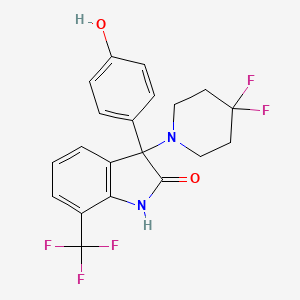
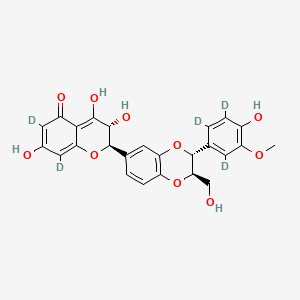
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
